molecular formula C25H19FN2O4S B301385 3-[(5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid

3-[(5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid

Cat. No. B301385
M. Wt: 462.5 g/mol
InChI Key: OMZNUJWXDYCJKU-RXVMHUJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid, commonly known as FB-TA-8, is a novel compound with potential applications in scientific research.

Scientific Research Applications

FB-TA-8 has several potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent anti-proliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer. FB-TA-8 has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Mechanism of Action

The mechanism of action of FB-TA-8 is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. Specifically, FB-TA-8 has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells. FB-TA-8 has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects
FB-TA-8 has several biochemical and physiological effects, particularly in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell proliferation and tumor growth. FB-TA-8 has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

FB-TA-8 has several advantages for lab experiments, including its potent anti-proliferative activity and its ability to inhibit key signaling pathways involved in cancer cell growth and survival. However, there are also some limitations to using FB-TA-8 in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on FB-TA-8. One area of interest is in understanding its mechanism of action in more detail, particularly with regard to its effects on specific signaling pathways. Another area of interest is in exploring its potential as a therapeutic agent for cancer treatment, either alone or in combination with other drugs. Finally, there is also interest in developing new analogs of FB-TA-8 with improved potency and selectivity for specific cancer types.

Synthesis Methods

FB-TA-8 is synthesized through a multi-step process involving the reaction of 2-fluorobenzyl alcohol with 4-formylbenzoic acid, followed by condensation with thiosemicarbazide and cyclization with chloroacetic acid. The final product is obtained through recrystallization and purification.

properties

Molecular Formula

C25H19FN2O4S

Molecular Weight

462.5 g/mol

IUPAC Name

3-[[(5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C25H19FN2O4S/c1-28-23(29)22(33-25(28)27-19-7-4-6-17(14-19)24(30)31)13-16-9-11-20(12-10-16)32-15-18-5-2-3-8-21(18)26/h2-14H,15H2,1H3,(H,30,31)/b22-13-,27-25?

InChI Key

OMZNUJWXDYCJKU-RXVMHUJQSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3F)/SC1=NC4=CC=CC(=C4)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)SC1=NC4=CC=CC(=C4)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)SC1=NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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